molecular formula C7H4ClNO3S B1581483 4-Chlorobenzenesulfonyl isocyanate CAS No. 5769-15-3

4-Chlorobenzenesulfonyl isocyanate

Cat. No.: B1581483
CAS No.: 5769-15-3
M. Wt: 217.63 g/mol
InChI Key: JGHDVROWMPBQSR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobenzenesulfonyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with potassium cyanate in the presence of a suitable solvent such as acetone or acetonitrile . The reaction is typically carried out at room temperature, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of 4-chlorobenzenesulfonyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various chemical reactions to form ureas, carbamates, and other derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorobenzenesulfonyl isocyanate is unique due to the presence of the chlorine atom, which can influence the reactivity and selectivity of the compound in various chemical reactions. The chlorine atom can also affect the physical properties, such as solubility and boiling point, making it distinct from other similar compounds .

Properties

IUPAC Name

4-chloro-N-(oxomethylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3S/c8-6-1-3-7(4-2-6)13(11,12)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHDVROWMPBQSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206389
Record name p-Chlorobenzenesulfonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5769-15-3
Record name p-Chlorobenzenesulfonyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Chlorobenzenesulfonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorobenzenesulfonyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical reactions of 4-chlorobenzenesulfonyl isocyanate with alcohols, and how can these reactions be used to synthesize heterocyclic compounds?

A1: this compound (I) reacts with certain alcohols to yield carbamate intermediates. [] For instance, it reacts with 2-chloroethanol to give 2-chloroethyl 4-chlorobenzenesulfonyl carbamate (III). [] This intermediate can then undergo intramolecular cyclization in the presence of pyridine, forming the heterocyclic compound 3-(4-chlorobenzenesulfonyl)oxazolidin-2-one (IV). [] This reaction sequence demonstrates a synthetic route from readily available starting materials to valuable oxazolidinone derivatives.

Q2: How does the reactivity of this compound differ from that of 4-toluenesulfonyl isothiocyanate in reactions with amino alcohols?

A2: While both compounds react with amino alcohols, their products and reaction pathways can differ significantly. This compound (I) tends to form both 1:1 and 2:1 adducts with amino alcohols, depending on the specific amino alcohol used. [] In contrast, 4-toluenesulfonyl isothiocyanate (III) primarily forms 1:1 adducts with amino alcohols. [] Interestingly, the 1:1 adducts formed with 4-toluenesulfonyl isothiocyanate can be further cyclized under acidic conditions to yield imidazoline-2-thiones or hexahydropyrimidine-2-thione derivatives, showcasing the versatility of these reactions in accessing diverse heterocyclic structures. []

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